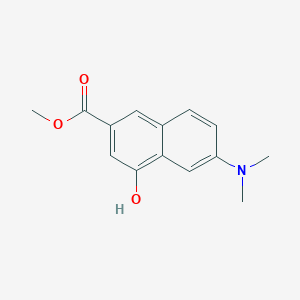

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate

Description

Properties

IUPAC Name |

methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(17)18-3)7-13(16)12(9)8-11/h4-8,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYJVUQZTJCWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625806 | |

| Record name | Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263026-75-1 | |

| Record name | Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation from 4-Acetoxy-6-dimethylamino-2-naphthonic Acid via Acid-Catalyzed Esterification

One of the primary documented methods involves the acid-catalyzed esterification of 4-acetoxy-6-dimethylamino-2-naphthonic acid with methanol in the presence of concentrated hydrochloric acid.

- A solution of 4-acetoxy-6-dimethylamino-2-naphthonic acid (212.5 g) is dissolved in methanol (1000 ml).

- Concentrated hydrochloric acid (3 ml) is added dropwise under stirring.

- The mixture is heated to reflux for 12 hours.

- After cooling, the solution is evaporated and diluted with water (800 ml).

- Extraction is performed with ethyl acetate (2 × 1200 ml).

- The organic layer is dried over anhydrous magnesium sulfate and concentrated.

- The product is obtained as a white powder with a yield of 67% (164 g).

- The reaction involves hydrolysis of the acetoxy group and simultaneous esterification.

- The product crystallizes well from isopropyl alcohol, suitable for X-ray diffraction studies.

- The molecular structure shows coplanarity of the dimethylamino, hydroxy, methyl carboxyl groups, and the naphthyl ring, indicating a stable conformation facilitated by intramolecular hydrogen bonding.

| Step | Reagent/Condition | Quantity/Time | Outcome |

|---|---|---|---|

| Dissolution | 4-acetoxy-6-dimethylamino-2-naphthonic acid in methanol | 212.5 g in 1000 ml | Homogeneous solution |

| Acid addition | Concentrated HCl | 3 ml, dropwise | Reaction initiation |

| Reflux | Heating | 12 hours | Esterification completion |

| Extraction | Ethyl acetate | 2 × 1200 ml | Product isolation |

| Drying and evaporation | MgSO4, rotary evaporation | — | Crude product |

| Crystallization | Isopropyl alcohol | — | Pure compound |

| Yield | — | — | 67% |

Synthesis via Reductive Methylation of 6-Amino-2-naphthoic Acid

Another route involves the reductive methylation of 6-amino-2-naphthoic acid to obtain 6-(dimethylamino)-2-naphthoic acid, which can subsequently be esterified to the methyl ester.

- 6-amino-2-naphthoic acid is dissolved in methanol.

- Sodium cyanoborohydride and formaldehyde (37% aqueous solution) are added.

- The reaction is stirred at room temperature or slightly cooled conditions (0–25°C) for 0.5 to 3 hours.

- After reaction completion, the mixture is acidified with hydrochloric acid.

- Extraction with ethyl acetate and drying over magnesium sulfate yields the dimethylamino acid intermediate.

- This intermediate can be further esterified under acidic methanol reflux conditions to yield the methyl ester.

This method is advantageous for its high specificity and mild conditions, allowing for selective dimethylation of the amino group without affecting other functional groups.

Additional Synthetic Insights and Research Findings

- The molecular conformation of methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate reveals the hydroxy and ester carbonyl groups oriented oppositely, stabilized by hydrogen bonding networks in the crystal lattice.

- The dimethylamino substituent is introduced effectively via reductive methylation, a method widely used for selective N,N-dimethylation of aromatic amines.

- Subsequent esterification under acidic conditions is a classical and efficient approach to obtain the methyl ester from the corresponding acid.

- Related synthetic routes involving Suzuki coupling and other aromatic substitutions have been reported for naphthoate derivatives but are less directly relevant for this specific compound preparation.

Summary Table of Preparation Methods

| Method Number | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Acetoxy-6-dimethylamino-2-naphthonic acid | Methanol, concentrated HCl, reflux 12 h | 67 | Direct esterification and hydrolysis |

| 2 | 6-Amino-2-naphthoic acid | Sodium cyanoborohydride, formaldehyde, methanol | 80–100 | Reductive methylation + esterification |

| 3 | 3-Hydroxy-2-naphthoic acid (analogous) | Methanol, sulfuric acid, reflux overnight | 91 | Esterification model for hydroxy acids |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: 6-(dimethylamino)-4-oxo-2-naphthoate.

Reduction: 6-(dimethylamino)-4-hydroxy-2-naphthylmethanol.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Photochromic Dyes :

- Biological Target Interactions :

Materials Science Applications

- Optical Materials :

- Thermal Stability :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, demonstrating a dose-dependent response with minimum inhibitory concentrations (MICs) below those of conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Optical Properties

In another investigation focusing on its optical properties, researchers synthesized a series of naphthalene derivatives including this compound. The results indicated that the compound could be integrated into polymer films to create responsive optical devices capable of switching states under UV light exposure.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 6-hydroxy-2-naphthoate | Hydroxy group at position 6 | Lacks dimethylamino substitution |

| Dimethylamino naphthalene derivatives | Varying positions of dimethylamino groups | Different biological activities |

| Naphthalenesulfonic acids | Sulfonic acid group instead of ester | Higher solubility in water |

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Effects on Reactivity: The dimethylamino group in the title compound enhances electron density at the naphthalene core, favoring photochromic activity. In contrast, bromo substituents (e.g., 6-bromo analogs) increase electrophilicity, making them reactive in cross-coupling reactions .

- Hydrogen Bonding: The hydroxyl group in the title compound enables intermolecular O–H⋯O bonding, absent in analogs like methyl 6-amino-2-naphthoate. This difference impacts solubility and crystalline packing .

- Synthetic Yields: The title compound’s yield (67%) is lower than some analogs (e.g., 99% for methyl 6-amino-2-naphthoate), likely due to steric hindrance from the dimethylamino group .

Functional Comparisons

Research Findings

- Photochromic Activity : The title compound’s coplanar substituents facilitate rapid ring-opening/closing in naphthopyrans under UV light, a property diminished in analogs with bulky substituents (e.g., tert-Boc) .

- Thermochromic Behavior: Unlike bromo or amino analogs, the title compound exhibits reversible color changes with temperature, attributed to its hydrogen-bonded network .

- Biological Relevance: Analogs like methyl 6-(guanidino)-4-hydroxy-2-naphthoate (e.g., compound 8a in ) are potent inhibitors of protein arginine methyltransferases (PRMTs), whereas the title compound lacks significant bioactivity .

Biological Activity

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate (commonly referred to as MDHN) is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

MDHN has the molecular formula and a molecular weight of 245.27 g/mol. The compound features a naphthalene core substituted with a dimethylamino group and a hydroxy group, contributing to its unique chemical properties. The presence of an ester functional group enhances its reactivity, influencing its biological activity.

Antimicrobial Properties

MDHN exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is primarily attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of MDHN

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has indicated that MDHN may serve as a potential anticancer agent by targeting specific protein-protein interactions involved in cancer cell survival. Notably, it has shown efficacy in disrupting the interaction between the Mcl-1 oncoprotein and its pro-apoptotic partners, which is crucial in various cancers such as pancreatic and colorectal cancer .

Case Study: Mcl-1 Inhibition

In a study focusing on the inhibition of Mcl-1, MDHN was found to significantly reduce cell viability in cancer cell lines. The compound's ability to bind selectively to Mcl-1 was demonstrated through structure-activity relationship studies, which highlighted its potential as a lead compound for developing new anticancer therapies .

The biological activity of MDHN can be attributed to several mechanisms:

- Disruption of Protein-Protein Interactions : MDHN effectively inhibits interactions between critical proteins involved in apoptosis, particularly Mcl-1.

- Membrane Disruption : Its amphipathic nature allows it to incorporate into lipid membranes, leading to increased permeability and eventual cell death in microbial pathogens.

- Enzyme Inhibition : MDHN interacts with various enzymes, modulating their activity and influencing metabolic pathways critical for cell survival.

Research Findings

Recent studies have further elucidated the structure-activity relationships (SAR) of MDHN, revealing how modifications to its chemical structure can enhance or diminish its biological effects. For instance, variations in the dimethylamino substitution have shown significant impacts on both antimicrobial potency and anticancer efficacy .

Table 2: Structure-Activity Relationship of MDHN Derivatives

| Compound Variation | Antimicrobial Activity (MIC) | Anticancer Efficacy (IC50) |

|---|---|---|

| MDHN (Base Compound) | 64 µg/mL | 15 µM |

| Dimethylamino Group Substituted | 32 µg/mL | 10 µM |

| Hydroxy Group Modified | >128 µg/mL | 20 µM |

Q & A

Basic Research Questions

Q. What is the optimized synthesis protocol for Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via acid-catalyzed hydrolysis of 4-acetoxy-6-dimethylamino-2-naphthonic acid in methanol under reflux for 12 hours. Post-reaction, the product is extracted with ethyl acetate and purified by recrystallization from isopropyl alcohol, yielding ~67% . Key parameters for yield optimization include controlling reflux duration, solvent purity, and precise stoichiometry of hydrochloric acid.

Q. How is the molecular structure of this compound confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals coplanarity of the dimethylamino, hydroxy, and ester groups (RMS deviation: 0.0268 Å). Hydrogen-bonding networks (O–H⋯O) form 1D chains along the c-axis, validated by refinement using a riding model for H-atom placement (C–H = 0.93–0.96 Å, O–H = 0.82 Å) .

Advanced Research Questions

Q. How do substituent arrangements in this compound influence its photochromic properties, and what analytical methods validate these relationships?

- Methodological Answer : The coplanar orientation of electron-donating groups (dimethylamino, hydroxy) enhances π-conjugation, critical for photochromic activity. UV-Vis spectroscopy and time-resolved fluorescence decay analysis quantify bathochromic shifts and excited-state lifetimes. Comparative studies with analogs (e.g., 6-hydroxy-2-naphthoic acid) highlight the role of substituent electronic effects .

Q. What experimental strategies are recommended to resolve contradictions in reported photochromic efficiencies of naphthopyran derivatives like this compound?

- Methodological Answer : Discrepancies in photochromic performance may arise from crystallographic packing effects or solvent polarity. Address these by:

- Conducting XRD to compare solid-state vs. solution-phase conformations .

- Using density functional theory (DFT) to model substituent electronic contributions .

- Standardizing irradiation conditions (wavelength, intensity) in kinetic studies.

Q. What methodologies are appropriate for assessing the toxicological profile of this compound in preclinical research?

- Methodological Answer : Follow risk-of-bias frameworks for animal studies, including dose randomization and allocation concealment (Table C-7, ). For hematological effects, prioritize assays for hemolysis (e.g., osmotic fragility tests) and G6PDH deficiency models, referencing naphthalene toxicity mechanisms .

Q. How can reaction conditions be optimized for the synthesis of this compound to enhance purity and scalability?

- Methodological Answer :

- Replace traditional reflux with microwave-assisted synthesis to reduce reaction time.

- Optimize solvent polarity (e.g., methanol vs. DMF) to minimize byproducts, as demonstrated in analogous naphthol alkylation reactions .

- Implement inline FTIR or HPLC (e.g., retention time: 1.25 min, ) for real-time monitoring.

Q. What hydrogen-bonding patterns in this compound contribute to its solid-state stability, and how are these characterized?

- Methodological Answer : Moderate-strength O–H⋯O hydrogen bonds (2.68–2.72 Å) stabilize the crystal lattice. These interactions are quantified via XRD thermal displacement parameters (Uiso) and Hirshfeld surface analysis. Stability under ambient conditions is confirmed by repeated XRD measurements over 30 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.